molecular formula C9H13NO4S B1590415 2-(2-Methoxyethoxy)benzenesulfonamide CAS No. 82031-33-2

2-(2-Methoxyethoxy)benzenesulfonamide

Cat. No. B1590415
CAS RN: 82031-33-2
M. Wt: 231.27 g/mol
InChI Key: UIYMPDRCTPYBLI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzenesulfonamide, or 2-Methoxyethoxybenzenesulfonamide (MEBS), is a sulfonamide-based compound that has been widely studied for its potential medicinal applications. MEBS has been found to possess a variety of biochemical and physiological effects, and is currently being studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Photodynamic Therapy

2-(2-Methoxyethoxy)benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Protein Binding Studies

Research has also focused on the binding affinity of benzenesulfonamide derivatives to proteins such as bovine serum albumin (BSA). One study examined the binding parameters of 2-benzenesulfonamide-5-(β-methoxyethoxy)-pyrimidine to BSA, revealing important insights into its interaction with biological macromolecules (Kametani, Terada, Kono, & Takeda, 1978).

Structural Studies and Inhibition Mechanisms

N-substituted benzenesulfonamides have been the subject of X-ray crystallographic studies to understand their binding and inhibition mechanisms, particularly in the context of carbonic anhydrase inhibitors (CAIs). These studies have revealed important aspects of their inhibition mechanisms, which are crucial for the development of new therapeutic agents (Di Fiore et al., 2011).

Antifungal and Antibacterial Properties

Synthesis and bioactivity studies of benzenesulfonamide derivatives have shown that some compounds exhibit significant activities against pathogens such as Sclerotinia sclerotiorum. These findings suggest potential applications in developing antifungal agents (Li Zheng-ming, 2012). Additionally, new series of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties against bacteria like Escherichia coli, indicating their potential as therapeutic agents (Abbasi et al., 2019).

Antiproliferative and Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. This research has highlighted the potential of these compounds as anticancer agents, with some showing significant activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).

Chemical Synthesis and Applications

Benzenesulfonamides have been employed as key intermediates inchemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. These strategies have been summarized in a review, highlighting their application in mining the chemical space and solid-phase synthesis (Fülöpová & Soural, 2015).

Enzyme Inhibition Studies

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes have been studied. These compounds showed potent inhibition of cytosolic hCA I and II isoenzymes, indicating their potential as effective enzyme inhibitors (Gul et al., 2016).

Cognitive Enhancing Properties

Research on 5-HT6 receptor antagonists like SB-399885, a compound related to benzenesulfonamide, has shown cognitive enhancing properties in aged rat models. This highlights the potential therapeutic utility of such compounds in disorders characterized by cognitive deficits (Hirst et al., 2006).

Environmental Analysis

Benzotriazoles, benzothiazoles, and benzenesulfonamides, as emerging contaminants, have been studied for their extraction from soil samples using microwave-assisted extraction. This research provides insights into the environmental impact and analysis of these compounds (Speltini et al., 2016).

Safety And Hazards

While not prone to misuse or abuse, it is associated with a risk for severe toxicity and overdose, especially in children .

properties

IUPAC Name

2-(2-methoxyethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMPDRCTPYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547803
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzenesulfonamide

CAS RN

82031-33-2
Record name 2-(2-Methoxyethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82031-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Ruan, S Zhou, S Jiang, L Sun, Y Zhai, Y Wang… - Bioresource …, 2013 - Elsevier
A novel bacterial strain LAM0713 was isolated from a methanogenic bacterial complexes and identified as Kurthia sp. based on morphological, cultural, physio-biochemical …
Number of citations: 49 www.sciencedirect.com
CV Ransom - Weed Science, 2008 - JSTOR
Common Name Chemical Name benzadox [(benzoylamino) oxy] acetic acid benzfendizone Methyl 2-[2-[[4-[3, 6-dihydro-3-methyl-2, 6-dioxo-4-(trifluoromethyl)-l (2//) pyrimidinyl) …
Number of citations: 0 www.jstor.org
C Sabater, A Cuesta, R Carrasco - Chemosphere, 2002 - Elsevier
The acute toxicity of sulfonylurea herbicides bensulfuron-methyl and cinosulfuron was tested on the five species of freshwater phytoplankton: Scenedesmus acutus, Scenedesmus …
Number of citations: 88 www.sciencedirect.com
T Grey, E Johnson, RJ Keese, R Parker… - Weed Science, 2009 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 1, 2009. Beginning in …
Number of citations: 2 www.cambridge.org
T Grey, E Johnson, RJ Keese, KA Howatt… - Weed Science, 2011 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of August 23, 2011. Beginning in …
Number of citations: 3 www.cambridge.org
V Ransom, KA Howatt, RE Nurse, R Man, TW Miller - Weed Science, 2014 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 29, 2014. Beginning …
Number of citations: 2 www.cambridge.org
T Grey, KA Howatt, E Johnson, RJ Keese, RE Nurse… - Weed Science, 2012 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of August 23, 2011. Beginning in …
Number of citations: 3 www.cambridge.org
T Grey, KA Howatt, RE Nurse, SA Senseman… - Weed Science, 2013 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of September 13, 2013. …
Number of citations: 1 www.cambridge.org
T Grey, E Johnson, RJ Keese, DE Riechers… - Weed Science, 2010 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of September 1, 2010. …
Number of citations: 1 www.cambridge.org
TW Miller, F Tardif - Weed Science, 2008 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 1, 2007. Beginning in …
Number of citations: 0 www.cambridge.org

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